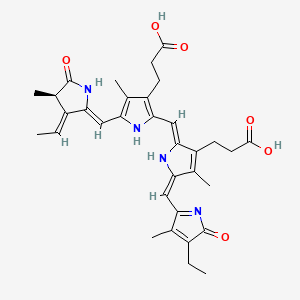
Phycobilin
Vue d'ensemble
Description
Phycobilin is a blue this compound, a type of tetrapyrrole chromophore found in cyanobacteria and in the chloroplasts of red algae, glaucophytes, and some cryptomonads . It is present in the phycobiliproteins allophycocyanin and phycocyanin, where it serves as the terminal acceptor of energy . This compound is known for its ability to bind to human serum albumin, enhancing its thermal stability and proteolytic resistance .
Mécanisme D'action
Target of Action
Phycobilins, including phycocyanobilin, are a class of chromophores found in certain species of algae, including cyanobacteria and red algae . They are part of the phycobiliprotein complexes, which serve as auxiliary pigments, collecting light and transferring it to chlorophyll molecules . Phycobilins exhibit a physiological association with chlorophyll, the primary photosynthetic pigment in plants . They can also selectively target and visualize specific biomolecules within cellular structures through their conjugation with proteins, peptides, and nucleic acids .
Mode of Action
Phycobilins absorb light within a particular region of the visible spectrum, enabling living organisms to harness a broad range of light energy for the process of photosynthesis . Inside the cell, phycobilisomes, which contain phycobilins, are organized to maximize light absorption . They are composed of a linear tetrapyrrole chromophore explicitly linked to the protein complexes .
Biochemical Pathways
Phycobilins play a crucial role in the photosynthesis process. They are involved in light harvesting and transfer the absorbed light energy to chlorophyll molecules . The biosynthesis of phycobilins in cyanobacteria involves a vast array of tetrapyrroles like hemes, chlorophylls, and siroheme . δ-Aminolevulinic acid (ALA) is the precursor of all tetrapyrroles in cyanobacteria .
Pharmacokinetics
Phycobilin compounds can be directly administered orally as phycobiliproteins (a complex of phycobilins and protein). For instance, when phycocyanin is administered orally to humans, it can be digested and free phycocyanobilin released in the gastrointestinal tract .
Result of Action
Phycobilins have shown promising results in inducing apoptosis in cancer cells and impeding carcinogenesis . The antiviral properties of phycobilins are currently under investigation . They have also been found to interact with key active-site amino acid residues of SARS-CoV-2 M pro .
Action Environment
The possession of phycobilins confers a competitive edge to these organisms in habitats with low light intensity, such as those found in deep water or shaded areas . This compound stability and preservation of bioactivity can be achieved by introducing an oxygen-free or hypoxic environment . Prevention of photooxidation of this compound can be achieved by using light-blocking agents or by keeping the material in a light-free environment .
Analyse Biochimique
Biochemical Properties
Phycocyanobilin participates in several biochemical reactions, primarily as a chromophore in phycobiliproteins. It is covalently linked to these proteins via a thioether bond, allowing it to act as the terminal acceptor of energy during photosynthesis . Phycocyanobilin interacts with enzymes such as heme oxygenase and phycocyanobilin:ferredoxin oxidoreductase, which are involved in its biosynthesis from heme . Additionally, phycocyanobilin can bind to human serum albumin, enhancing its thermal stability and protecting it from proteolytic degradation .
Cellular Effects
Phycocyanobilin exerts various effects on different cell types and cellular processes. It has been shown to protect isolated rat brain mitochondria and inactivate microglia, astrocytes, and neuronal apoptosis mediators, which are involved in the pathogenic cascade of neurodegenerative diseases . Phycocyanobilin also influences cell signaling pathways by scavenging reactive oxygen and nitrogen species, counteracting lipid peroxidation, and inhibiting enzymes such as NADPH oxidase and COX-2 . These actions contribute to its antioxidant, anti-inflammatory, and immunomodulatory effects.
Molecular Mechanism
At the molecular level, phycocyanobilin exerts its effects through various mechanisms. It binds to human serum albumin, increasing its thermal stability and preventing proteolytic degradation . Phycocyanobilin also undergoes cis-trans isomerization in response to solvent characteristics, which can influence its interactions with other biomolecules . Additionally, phycocyanobilin inhibits NADPH oxidase activity and acts as an agonist for the aryl hydrocarbon receptor, promoting the transcription of genes involved in antioxidant and anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phycocyanobilin can change over time. Studies have shown that phycocyanobilin is relatively stable and can maintain its antioxidant and anti-inflammatory properties over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have demonstrated that phycocyanobilin can provide sustained protection against oxidative stress and inflammation in various in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of phycocyanobilin vary with different dosages in animal models. At lower doses, phycocyanobilin has been shown to exert protective effects against oxidative stress and inflammation without causing significant adverse effects . At higher doses, phycocyanobilin may exhibit toxic effects, including potential damage to liver and kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Phycocyanobilin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of phycocyanobilin begins with heme, which is converted to biliverdin IXα by heme oxygenase. Biliverdin IXα is then reduced to phycocyanobilin by phycocyanobilin:ferredoxin oxidoreductase . Phycocyanobilin can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and inflammation .
Transport and Distribution
Phycocyanobilin is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In cyanobacteria, phycocyanobilin is covalently attached to phycobiliproteins, which facilitate its transport to the light-harvesting complexes . In heterologous expression systems, such as Escherichia coli, the distribution and transport of phycocyanobilin can be influenced by the presence of signal peptides and fusion proteins .
Subcellular Localization
Phycocyanobilin is localized within specific subcellular compartments, depending on its role and interactions with other biomolecules. In cyanobacteria, phycocyanobilin is primarily found in the phycobilisomes, where it participates in light-harvesting and energy transfer processes . In mammalian cells, phycocyanobilin can be synthesized in the mitochondria and other organelles, where it can influence cellular signaling and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phycobilin can be synthesized through a biosynthetic pathway that begins with 5-Aminolevulinic acid . Two molecules of 5-Aminolevulinic acid undergo a condensation reaction catalyzed by Porphobilinogen Synthase to yield Porphobilinogen . Four molecules of Porphobilinogen are polymerized into a linear tetrapyrrole by Porphobilinogen deaminase, releasing four ammonia molecules in the process . The tetrapyrrole is then converted to Uroporphyrinogen III by Uroporphyrinogen III synthase . Uroporphyrinogen III is subsequently converted to Heme by Uroporphyrinogen III decarboxylase, which is then converted to Biliverdin IX α . Finally, Biliverdin is reduced to this compound by Phycocyanin Ferredoxin Oxidoreductase .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered Escherichia coli . By optimizing the biosynthesis pathway and culture conditions, the yield of this compound can be significantly increased . Techniques such as fusion-expression of apo-proteins with signal peptides have been employed to enhance production in microbial hosts .
Analyse Des Réactions Chimiques
Types of Reactions: Phycobilin undergoes various chemical reactions, including oxidation, reduction, and isomerization .
Common Reagents and Conditions:
Isomerization: Solvent-triggered isomerization can occur, where the compound switches between cis and trans forms depending on the solvent used.
Major Products: The major products formed from these reactions include various isomers and oxidized or reduced forms of this compound .
Applications De Recherche Scientifique
Phycobilin has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
- Bilirubin
- Biliverdin
- Phycoerythrobilin
- Phytochromobilin
Phycobilin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.
Propriétés
Numéro CAS |
20298-86-6 |
|---|---|
Formule moléculaire |
C33H38N4O6 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14+,28-15+ |
Clé InChI |
NNMALANKTSRILL-DRWXSXBLSA-N |
SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
SMILES isomérique |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C\C3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
SMILES canonique |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Pictogrammes |
Irritant |
Synonymes |
21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


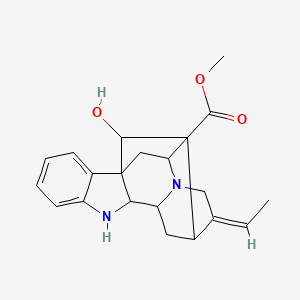
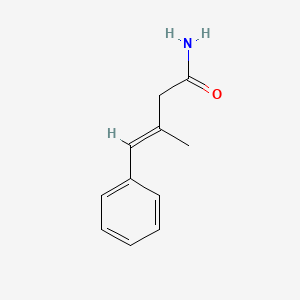
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
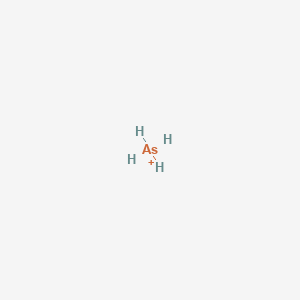

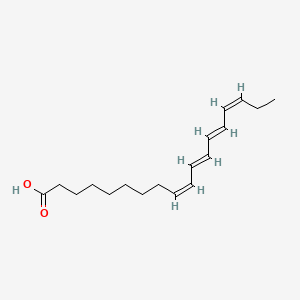

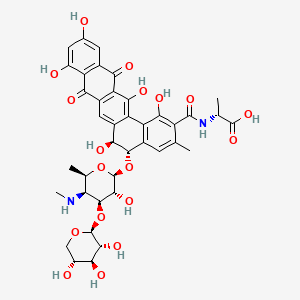

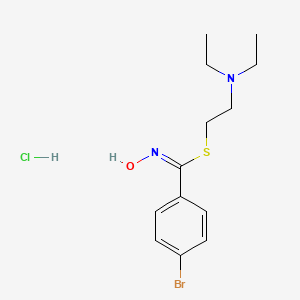
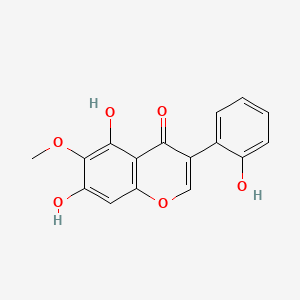
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
